Functional Selectivity vs. GSK2334470
RS2 (Kd: 9 μM) acts as a substrate-selective inhibitor, mimicking the PIFtide peptide to block activation of kinases that require docking to the PIF-pocket, such as S6K1, while not affecting PKB/Akt [1]. In contrast, the ATP-competitive inhibitor GSK2334470 (IC50: ~10 nM) is a pan-PDK1 inhibitor that blocks phosphorylation of all substrates but exhibits variable potency and kinetics depending on the target's subcellular localization [2].
| Evidence Dimension | Mechanism of Action and Functional Selectivity |
|---|---|
| Target Compound Data | Substrate-selective inhibition via PIF-pocket binding; inhibits S6K1 activation but not PKB/Akt |
| Comparator Or Baseline | GSK2334470: ATP-competitive inhibitor; inhibits all PDK1 substrates, with varying potency for cytosolic vs. membrane-localized targets |
| Quantified Difference | Qualitative difference in functional selectivity, not a direct numeric comparison. |
| Conditions | Cellular assays for substrate phosphorylation |
Why This Matters
For research aiming to dissect PDK1's scaffolding function versus its catalytic activity, RS2 offers a unique tool to selectively probe PIF-pocket-dependent signaling, which is impossible with pan-inhibitors like GSK2334470.
- [1] Busschots, K., Lopez-Garcia, L. A., Lammi, C., Stroba, A., Zeuzem, S., Piiper, A., ... & Engel, M. (2012). Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site. Chemistry & Biology, 19(9), 1152–1163. View Source
- [2] Najafov, A., Sommer, E. M., Axten, J. M., Deyoung, M. P., & Alessi, D. R. (2011). Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1. The Biochemical Journal, 433(2), 357–369. View Source
